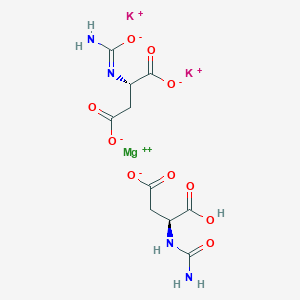
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is a compound composed of two molecules of aspartic acid and one molecule of a magnesium or dipotassium salt. It is a white, odourless, and crystalline solid with a melting point of about 200-203°C. Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is used as a reagent in various laboratory experiments and as a building block in the synthesis of various organic compounds. It has been extensively studied in recent years due to its potential applications in various scientific fields.
科学研究应用
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has been used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. It has also been used as a building block in the synthesis of various peptide and nucleotide analogues. It has also been used in the study of enzyme kinetics and protein structure-function relationships.
作用机制
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is an anionic compound that is capable of forming strong hydrogen bonds with other molecules. This property allows it to interact with proteins and enzymes, thus affecting their structure and function. It is also capable of forming complexes with metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including those involved in the metabolism of amino acids and nucleotides. It has also been shown to affect the activity of various ion channels, including those involved in the regulation of cell membrane potential and calcium homeostasis.
实验室实验的优点和局限性
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has several advantages in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, so it must be dissolved in an appropriate solvent prior to use. It is also not very soluble in organic solvents, so it must be used in aqueous solutions.
未来方向
There are several potential future directions for the use of Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1). It could be used to study the structure and function of various proteins and enzymes. It could also be used to study the effects of various drugs and chemicals on the activity of proteins and enzymes. It could also be used in the synthesis of various peptide and nucleotide analogues. Finally, it could be used in the development of new drugs and therapeutic agents.
合成方法
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) can be synthesized by reacting a solution of aspartic acid with a solution of the appropriate magnesium or dipotassium salt. The reaction is conducted in an aqueous solution at a temperature of about 80-90°C. The reaction is complete when the pH of the solution reaches 4.5-5.0. The product is then isolated by filtration and dried under vacuum.
属性
IUPAC Name |
magnesium;dipotassium;(2S)-2-[[amino(oxido)methylidene]amino]butanedioate;(3S)-3-(carbamoylamino)-4-hydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8N2O5.2K.Mg/c2*6-5(12)7-2(4(10)11)1-3(8)9;;;/h2*2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);;;/q;;2*+1;+2/p-4/t2*2-;;;/m00.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJAFLINIXHMM-PXYKVGKMSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)[O-].C(C(C(=O)[O-])N=C(N)[O-])C(=O)[O-].[Mg+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)C(=O)[O-].C([C@@H](C(=O)[O-])N=C(N)[O-])C(=O)[O-].[Mg+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12K2MgN4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

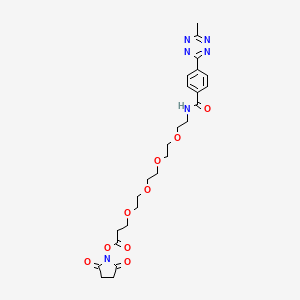
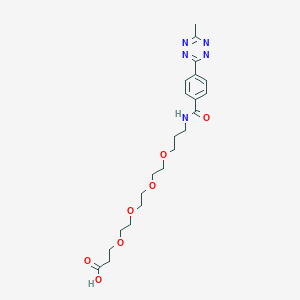
![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)
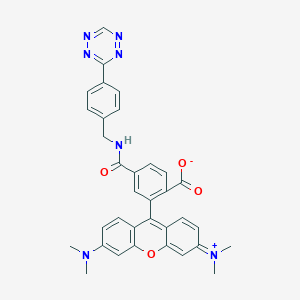
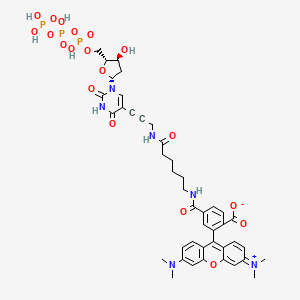
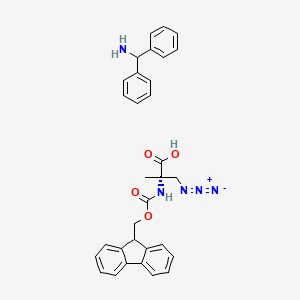
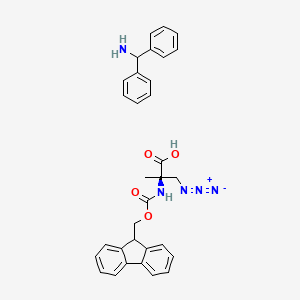
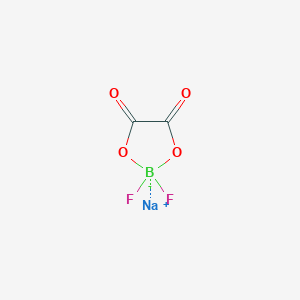
![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)
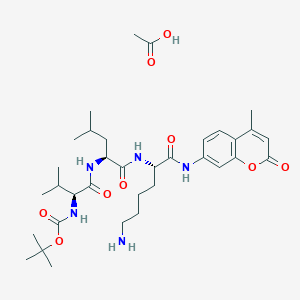
2, min. 95%](/img/structure/B6291211.png)
2, min. 95%](/img/structure/B6291215.png)
![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)
